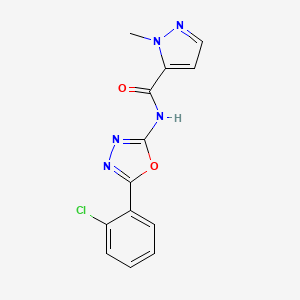

![molecular formula C10H7F6NO B2495918 2-[3,5-Bis(trifluoromethyl)phenyl]acetamide CAS No. 184969-54-8](/img/structure/B2495918.png)

2-[3,5-Bis(trifluoromethyl)phenyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

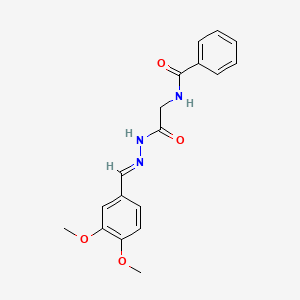

“2-[3,5-Bis(trifluoromethyl)phenyl]acetamide” is a chemical compound that contains the 3,5-bis(trifluoromethyl)phenyl motif . This motif is known for its ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .

Synthesis Analysis

The synthesis of compounds with the 3,5-bis(trifluoromethyl)phenyl motif has been achieved through various methods, including Friedel-Crafts acylation, Heck reaction, and Suzuki coupling. A specific synthesis method for a similar compound involved the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone, catalyzed by whole cells of newly isolated Trichoderma asperellum ZJPH0810 using ethanol and glycerol as dual cosubstrate for cofactor recycling .Chemical Reactions Analysis

Chemical reactions involving compounds with the 3,5-bis(trifluoromethyl)phenyl motif have been reported. For instance, 3,5-bis(trifluoromethyl)phenyl isocyanate has been used to determine accessible amino groups on surfaces . Another study reported the use of a compound with the 3,5-bis(trifluoromethyl)phenyl motif as a catalyst for a variety of bond-forming reactions such as C-C, C-N, C-O, C-S, and C-Hal in high yields and excellent levels of enantiocontrol .Scientific Research Applications

- Schreiner’s Thiourea : This compound, developed by Schreiner’s group, serves as a privileged motif for catalyst development in organic chemistry . Its key feature lies in its ability to activate substrates and stabilize developing negative charges (e.g., oxyanions) through explicit double hydrogen bonding. Schreiner’s thiourea is widely used in promoting organic transformations, and its 3,5-bis(trifluoromethyl)phenyl motif is ubiquitous in H-bond catalysts.

- 3,5-Bis-(trifluoromethyl)phenyl Isothiocyanate : This compound acts as a convenient reagent for the derivatization of amines, including histamine, tyramine, serotonin, and 2-phenylethylamine. It eliminates the need for purification steps, and the derivatives can be quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Organocatalysis:

Amine Derivatization

Mechanism of Action

Target of Action

The primary targets of 2-[3,5-Bis(trifluoromethyl)phenyl]acetamide are currently unknown. This compound is a derivative of the indole nucleus, which is known to bind with high affinity to multiple receptors . .

Mode of Action

Indole derivatives, which this compound is a part of, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Biochemical Pathways

Given the wide range of biological activities associated with indole derivatives , it is likely that this compound may affect multiple biochemical pathways

Result of Action

The molecular and cellular effects of 2-[3,5-Bis(trifluoromethyl)phenyl]acetamide’s action are currently unknown due to the lack of research on this compound. Given the wide range of biological activities associated with indole derivatives , it is likely that this compound may have diverse molecular and cellular effects

Future Directions

properties

IUPAC Name |

2-[3,5-bis(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F6NO/c11-9(12,13)6-1-5(3-8(17)18)2-7(4-6)10(14,15)16/h1-2,4H,3H2,(H2,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTGWLZFDZGGACF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F6NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3,5-Bis(trifluoromethyl)phenyl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[Chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2495835.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-4-methoxy-N,1-dimethyl-6-oxopyridine-3-carboxamide](/img/structure/B2495838.png)

![8-(2,4-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-1,3,5-trihydroimidazolidino[1, 2-h]purine-2,4-dione](/img/structure/B2495844.png)

![6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine](/img/structure/B2495845.png)

![3-(4-chlorophenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2495851.png)

![N-(1H-benzo[d]imidazol-2-yl)-6-ethoxypyrimidine-4-carboxamide](/img/structure/B2495854.png)